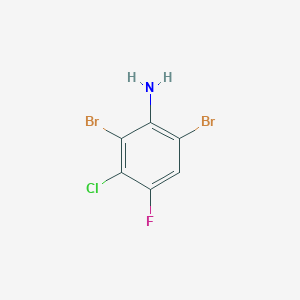

2,6-Dibrom-3-chlor-4-fluoranilin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,6-Dibromo-3-chloro-4-fluoroaniline involves several chemical reactions, starting typically from aniline derivatives. The traditional method for its synthesis is the hydrolysis of 3,5-dibromo-4-aminobenzene sulfonamide produced from 4-aminobenzene sulfonamide and hydrobromic acid. An improved method involves neutralizing 4-aminobenzene sulfonic acid dissolved in water by caustic alkali, followed by bromination to obtain 4-amino-3,5-dibromobenzene sulfonic salt. Finally, 2,6-dibromoaniline is gained by de-sulfonic group under acid conditions (Geng Rui-xue, 2004).

Molecular Structure Analysis

The crystal and molecular structure of 2,6-Dibromo-3-chloro-4-fluoroaniline has been determined to be monoclinic, featuring classical intra- and intermolecular hydrogen bonds of the N–H···Hal type alongside dispersive halogen···halogen interactions within the crystal structure. This intricate structure contributes to its unique chemical properties (R. Betz, 2015).

Wissenschaftliche Forschungsanwendungen

Analyse der spektroskopischen Eigenschaften

Die Fourier-Transform-Infrarot (FT-IR) und Fourier-Transform-Raman (FT-Raman) Spektren von 2,6-Dibrom-3-chlor-4-fluoranilin in der festen Phase wurden aufgezeichnet und analysiert . Diese Analyse liefert wertvolle Informationen über die Schwingungseigenschaften des Moleküls .

Studie zur nichtlinearen optischen Aktivität

Quantenchemische Berechnungen der optimierten Molekülstruktur, Energien, nichtlinearen optischen (NLO) Analyse, molekularen Oberflächen und Schwingungsanalyse dieser Substanz wurden durchgeführt . Die berechneten Energien des höchsten besetzten Molekülorbitals (HOMO) und des niedrigsten unbesetzten Molekülorbitals (LUMO) bestätigen ebenfalls, dass Ladungstransfer innerhalb des Moleküls stattfindet .

Bestimmung der Molekülstruktur

Die Kristall- und Molekülstruktur von this compound wurde bestimmt . Die Kristalle sind monoklin, mit einer Reihe von dispersiven Halogen···Halogen-Wechselwirkungen in der Kristallstruktur .

Analyse der Wasserstoffbrückenbindungen

Klassische intra- und intermolekulare Wasserstoffbrückenbindungen vom Typ N–H··· Hal werden neben einer Reihe von dispersiven Halogen···Halogen-Wechselwirkungen in der Kristallstruktur beobachtet . Dies liefert Einblicke in die intermolekularen Kräfte, die innerhalb der Kristallstruktur wirken .

Untersuchung der Schwingungsfrequenzen

Die Auswirkungen der Amino-, Bromo-, Chloro- und Fluorsubstituenten auf die Schwingungsfrequenzen wurden untersucht . Dies hilft beim Verständnis des Einflusses verschiedener Substituenten auf die Schwingungseigenschaften des Moleküls

Wirkmechanismus

Target of Action

The primary target of 2,6-Dibromo-3-chloro-4-fluoroaniline, also known as 3-Chloro-2,6-Dibromo-4-fluoroaniline, is the prostaglandin D2 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammation.

Mode of Action

The compound interacts with the prostaglandin D2 receptor, potentially inhibiting its activity

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway , which is involved in the production of lipid compounds within cells. These compounds play key roles in inflammatory responses . By interacting with the prostaglandin D2 receptor, the compound can influence these responses.

Result of Action

The molecular and cellular effects of 2,6-Dibromo-3-chloro-4-fluoroaniline’s action are related to its potential to inhibit the prostaglandin D2 receptor . This could result in a reduction of allergic reactions and inflammation.

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Eigenschaften

IUPAC Name |

2,6-dibromo-3-chloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClFN/c7-2-1-3(10)5(9)4(8)6(2)11/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZBEZGEEPNKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371391 | |

| Record name | 2,6-Dibromo-3-chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175135-09-8 | |

| Record name | 2,6-Dibromo-3-chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,6-Dibromo-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

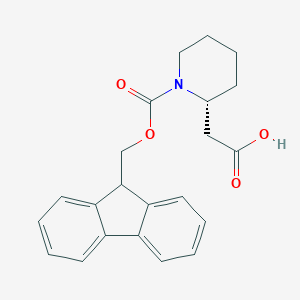

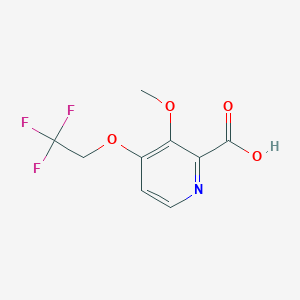

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of 2,6-Dibromo-3-chloro-4-fluoroaniline?

A1: 2,6-Dibromo-3-chloro-4-fluoroaniline is an aniline derivative with the following substituents: two bromine atoms at the 2 and 6 positions, a chlorine atom at the 3 position, and a fluorine atom at the 4 position. Its molecular structure has been determined using X-ray crystallography. [] You can find the detailed crystallographic data in the research paper titled "Crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline". []

- Reference: [] A. D. Gutman, Crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline, Zh. Strukt. Khim 1984, 25, 172-174. (https://www.semanticscholar.org/paper/1a48ccea4e837ea89d374982a519c810f7b23637)

Q2: Have any computational studies been conducted on 2,6-Dibromo-3-chloro-4-fluoroaniline?

A2: Yes, quantum chemical calculations have been employed to investigate the spectroscopic properties and nonlinear optical activity of 2,6-Dibromo-3-chloro-4-fluoroaniline. [, ] These studies provide insights into the electronic structure and potential applications of this compound.

- References: [] Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. (https://www.semanticscholar.org/paper/23dfeff72ed4eb600c74623934a3a8a09d7033a2) [] Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. (https://www.semanticscholar.org/paper/4fa374016bcb18dab8c10b662cb17876d96cfdf2)

Q3: What are the potential applications of 2,6-Dibromo-3-chloro-4-fluoroaniline based on its computational studies?

A3: While the available research primarily focuses on structural characterization and theoretical calculations, the computational studies suggest that 2,6-Dibromo-3-chloro-4-fluoroaniline might possess interesting nonlinear optical properties. [, ] Further research is needed to explore these properties and assess its potential for applications in areas like optoelectronics or photonics.

- References: [] Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. (https://www.semanticscholar.org/paper/23dfeff72ed4eb600c74623934a3a8a09d7033a2) [] Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. (https://www.semanticscholar.org/paper/4fa374016bcb18dab8c10b662cb17876d96cfdf2)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)

![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)

![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)

![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)